molecular formula C7H4FNaO3 B13749207 Sodium;5-fluoro-2-hydroxybenzoate

Sodium;5-fluoro-2-hydroxybenzoate

Katalognummer: B13749207
Molekulargewicht: 178.09 g/mol
InChI-Schlüssel: JDACHKJTTQYELW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-fluoro-2-hydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, with a sodium ion balancing the charge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoro-2-hydroxybenzoate typically involves the fluorination of salicylic acid derivatives. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of sodium 5-fluoro-2-hydroxybenzoate may involve large-scale fluorination processes, followed by neutralization with sodium hydroxide to form the sodium salt. The process requires careful control of reaction parameters to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Sodium 5-fluoro-2-hydroxybenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium 5-fluoro-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.

Eigenschaften

Molekularformel

C7H4FNaO3

Molekulargewicht

178.09 g/mol

IUPAC-Name

sodium;5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C7H5FO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1

InChI-Schlüssel

JDACHKJTTQYELW-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1F)C(=O)[O-])O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.